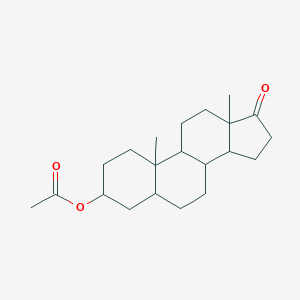

Epiandrosterone acetate

概要

説明

アンドロステロン酢酸エステルは、化学式が C21H32O3、分子量が 332.4770 のステロイド化合物です 。それは、アンドロステロンの酢酸エステル誘導体であり、アンドロステロンは天然に存在するステロイドホルモンおよび神経ステロイドです。アンドロステロン酢酸エステルは、その弱アンドロゲン活性で知られており、テストステロンの約 1/7 です 。それはまた、テストステロンおよびジヒドロテストステロン (DHT) の代謝物でもあります .

2. 製法

合成経路および反応条件: アンドロステロン酢酸エステルの合成は、通常、アンドロステロンのエステル化を伴います。一般的な方法の 1 つは、ピリジンなどの触媒の存在下で、アンドロステロンを無水酢酸と反応させることです。反応は通常室温で穏やかな条件下で進行し、アンドロステロン酢酸エステルが得られます .

工業生産方法: アンドロステロン酢酸エステルの工業生産は、同様の合成経路に従いますが、規模が大きいです。このプロセスには、高純度のアンドロステロンと無水酢酸を使用し、反応条件を慎重に制御して、高収率と純度を確保します。製品はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of androsterone acetate typically involves the esterification of androsterone. One common method is the reaction of androsterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield androsterone acetate .

Industrial Production Methods: Industrial production of androsterone acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity androsterone and acetic anhydride, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類: アンドロステロン酢酸エステルは、以下を含むさまざまな化学反応を受けます。

酸化: アンドロステロン酢酸エステルは酸化されてアンドロステロン酢酸ケトンを形成することができます。

還元: アンドロステロン酢酸エステルの還元は、アンドロスタンジオール酢酸エステルを生成することができます。

置換: 酢酸基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

置換: 水酸化物イオン (OH-) やアミン (NH2R) などの求核剤は、置換反応に使用できます。

生成される主な生成物:

酸化: アンドロステロン酢酸ケトン。

還元: アンドロスタンジオール酢酸エステル。

置換: 使用される求核剤に応じて、さまざまな置換アンドロステロン誘導体。

4. 科学研究への応用

アンドロステロン酢酸エステルは、科学研究において幅広い用途があります。

化学: ステロイド化学の研究における基準化合物として、および他のステロイド化合物の合成の出発物質として使用されます。

生物学: アンドロステロン酢酸エステルは、アンドロゲン受容体活性およびステロイドホルモンの代謝に関する研究で使用されています。

医学: アンドロゲン欠乏症に関連する状態における潜在的な治療効果と、脳機能に対する潜在的な効果を持つ神経ステロイドとして調査されています。

工業: アンドロステロン酢酸エステルは、さまざまなステロイドベースの医薬品や、他の生物活性ステロイドの合成における中間体として使用されます.

科学的研究の応用

Chemistry

Epiandrosterone acetate serves as a reference compound in steroid chemistry and is utilized as a precursor in the synthesis of various steroid derivatives. It has been noted for its role in the development of new compounds that may have therapeutic potential.

| Compound | Synthesis Method | Applications |

|---|---|---|

| 21,27-Bisnordemissidine | Multi-step synthesis involving stereospecific reactions | Potential therapeutic agent |

| 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate | Six-step synthesis using ethynylation and esterification | Novel oral contraceptive |

Biology

Research indicates that this compound influences androgen receptor activity and cellular processes. Studies have demonstrated its effects on prostate-specific antigen (PSA) secretion in prostate cancer cell lines, suggesting its role in modulating androgenic activity.

- Cell Proliferation Studies : this compound has been shown to stimulate PSA secretion and cell proliferation in LNCaP cells (prostate cancer cell line) in a concentration-dependent manner. At 10 nM concentration, it significantly increased PSA levels compared to control .

Medicine

This compound is being investigated for its potential therapeutic applications:

- Androgen Deficiency Treatment : It may serve as a treatment option for conditions associated with low androgen levels.

- Neurosteroid Effects : Research suggests it could influence brain function and mood regulation due to its neurosteroid properties.

Case Study 1: Prostate Cancer Research

A study published in Nature explored the effects of this compound on androgenic activity in prostate cancer cells. The results indicated that treatment with this compound led to significant increases in DHT (dihydrotestosterone) levels, which are critical for understanding the progression of androgen-sensitive tumors .

Case Study 2: Aromatase Inhibition

In another study focusing on biotransformation, this compound was evaluated for its aromatase inhibitory activity. The findings suggested that certain metabolites derived from this compound exhibited potent inhibition of aromatase, which is crucial for estrogen biosynthesis and relevant to breast cancer treatments .

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing metabolic pathways associated with steroid hormones. Its conversion into more active forms like Dihydrotestosterone enhances its anabolic and androgenic effects, making it a subject of interest for both therapeutic and research purposes.

作用機序

アンドロステロン酢酸エステルは、主にアンドロステロンへの変換を通じてその効果を発揮します。アンドロステロンはその後、アンドロゲン受容体と相互作用します。アンドロステロンは弱アンドロゲンとして作用し、アンドロゲン受容体に結合してその活性を調節します。また、3α-ヒドロキシステロイドデヒドロゲナーゼと17β-ヒドロキシステロイドデヒドロゲナーゼを含む酵素経路を通じて、ジヒドロテストステロン (DHT) に変換されることもあります 。さらに、アンドロステロンはGABA A受容体の正のアロステリックモジュレーターとして作用することが知られており、神経ステロイド効果に寄与しています .

類似化合物:

アンドロステロン: アンドロステロン酢酸エステルの親化合物であり、同様のアンドロゲン活性があります。

エピアンドロステロン: アンドロステロンの異性体であり、同様の特性を持っていますが、立体化学が異なります。

エチオコランロン: アンドロステロンの代謝物であり、異なる生物活性を持っています。

アンドロステンジオン: テストステロンとエストロンの両方の前駆体であり、アンドロステロンよりも高いアンドロゲン活性を持っています.

独自性: アンドロステロン酢酸エステルは、そのエステル化された形態が独特で、その薬物動態と生物活性に影響を与える可能性があります。酢酸基は、化合物の安定性を高め、生物学的標的との相互作用を改変することができ、研究および治療用途のための貴重な化合物となります .

類似化合物との比較

Androsterone: The parent compound of androsterone acetate, with similar androgenic activity.

Epiandrosterone: An isomer of androsterone with similar properties but different stereochemistry.

Etiocholanolone: A metabolite of androsterone with different biological activity.

Androstenedione: A precursor to both testosterone and estrone, with higher androgenic activity compared to androsterone.

Uniqueness: Androsterone acetate is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The acetate group can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

生物活性

Epiandrosterone acetate (EAA), a derivative of the naturally occurring steroid epiandrosterone, has garnered attention in the fields of endocrinology and reproductive biology due to its potential biological activities. This article explores the biological activity of EAA, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Overview of this compound

This compound is an androgenic steroid that is structurally related to dehydroepiandrosterone (DHEA). It is known to exert various effects on metabolic processes, reproductive health, and cellular functions. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

EAA's biological activity can be attributed to several mechanisms:

- Androgen Receptor Activation : EAA acts as an agonist for androgen receptors, influencing gene expression related to male characteristics and reproductive functions. Studies have shown that EAA can stimulate androgenic effects similar to those of testosterone, promoting muscle growth and fat metabolism .

- Calcium Signaling in Sperm : Recent research indicates that EAA activates CatSper channels in human sperm, enhancing calcium influx and consequently improving sperm motility and acrosomal exocytosis. This action may enhance fertility by increasing the likelihood of successful fertilization .

- Inhibition of Glucose Metabolism : EAA has been shown to inhibit glucose oxidation in pancreatic beta cells, potentially protecting these cells from inflammatory damage induced by cytokines like IL-1 beta. This suggests a role for EAA in metabolic regulation and diabetes management .

Physiological Effects

The physiological effects of EAA can be categorized into several areas:

- Reproductive Health : EAA has been linked to improved reproductive outcomes in various animal models. For instance, studies on spotted hyenas demonstrated that measuring fecal metabolites of epiandrosterone can serve as a reliable indicator of gonadal activity .

- Muscle Development : As an androgenic compound, EAA promotes muscle hypertrophy and strength gains, making it a subject of interest in sports medicine and bodybuilding .

- Metabolic Regulation : The compound's ability to modulate glucose metabolism suggests potential applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Case Studies

- Study on Sperm Function : A high-throughput screening assay revealed that EAA significantly enhances sperm motility by activating CatSper channels. The study indicated that EAA competes with progesterone for binding sites on CatSper, suggesting its dual role as both an activator and a modulator of sperm function .

- Impact on Glucose Oxidation : Research conducted on RINm5F insulinoma cells showed that EAA inhibited glucose oxidation and reduced nitrite formation in response to inflammatory cytokines. This protective effect highlights its potential therapeutic role in preserving pancreatic function under stress conditions .

Data Tables

特性

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-31-2, 1164-95-0 | |

| Record name | Epiandrosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of epiandrosterone acetate highlighted in these research papers?

A1: this compound serves as a key starting material for synthesizing various steroid derivatives. For instance, it can be used to create []:

- 21,27-Bisnordemissidine: This synthesis involves a multi-step process including stereospecific addition reactions, oxidations, and a crucial intramolecular reductive cyclization. []

- 2α,17α-Diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate (Anordrin): This compound, a novel oral contraceptive, is synthesized from this compound through a six-step process. The synthesis utilizes reactions like ethynylation and esterification to achieve the desired structure. []

Q2: Can you elaborate on the structural modifications of this compound explored in the research and their impact?

A2: The research showcases modifications at different positions of the this compound skeleton. For example:

- Introduction of a picolyl group at C-17: This modification is pivotal in the synthesis of 21,27-bisnordemissidine []. Subsequent reactions like dehydration and oxidation at specific positions ultimately lead to the cyclized product.

- Addition of ethynyl groups at C-2 and C-17: This modification is crucial in the synthesis of Anordrin []. The configuration of the C_2 ethynyl group, determined to be α through NMR analysis, is likely important for its biological activity.

Q3: What analytical techniques were employed to characterize the synthesized compounds and their intermediates?

A3: Various analytical techniques played a crucial role in structural elucidation. Notably:

- X-ray crystallography: This technique provided unambiguous confirmation of the 21,27-bisnordemissidine hydrobromide structure [], highlighting the stereochemistry and spatial arrangement of atoms within the molecule.

- Nuclear Magnetic Resonance (NMR): NMR was instrumental in confirming the configuration of the C_2 ethynyl group in Anordrin [], showcasing the power of this technique in stereochemical analysis.

Q4: Are there any insights into the reaction mechanisms involved in the transformations of this compound?

A4: While the research papers primarily focus on synthetic routes, some mechanistic insights can be gleaned. For instance, during the synthesis of 21,27-bisnordemissidine, the isolation and identification of specific by-products during the catalytic hydrogenation step provided clues about the possible reaction pathway []. This underscores the importance of careful analysis of reaction intermediates and by-products in elucidating reaction mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。